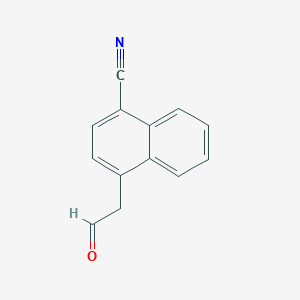

4-(2-Oxoethyl)-1-naphthonitrile

Description

Properties

Molecular Formula |

C13H9NO |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

4-(2-oxoethyl)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C13H9NO/c14-9-11-6-5-10(7-8-15)12-3-1-2-4-13(11)12/h1-6,8H,7H2 |

InChI Key |

GXNHPZKHFKNEBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CC=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxoethyl)-1-naphthonitrile can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-1-carbonitrile with an appropriate oxoethylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 4-(2-Oxoethyl)-1-naphthonitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxoethyl)-1-naphthonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The carbonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemical Synthesis and Intermediate Use

One of the primary applications of 4-(2-Oxoethyl)-1-naphthonitrile is as an intermediate in organic synthesis . Its structure allows it to participate in various chemical reactions, leading to the formation of more complex organic molecules. For instance, it can be utilized in the synthesis of functionalized naphthalene derivatives, which are important in producing dyes and pigments.

Mechanistic Insights

The oxo and nitrile groups in 4-(2-Oxoethyl)-1-naphthonitrile can engage in hydrogen bonding and other interactions with enzymes and receptors. This property is crucial for its role in synthesizing compounds that exhibit biological activity.

Biological Applications

The compound has potential applications in biological research , particularly in studying enzyme interactions and metabolic pathways. Its unique structure may allow it to act as a modulator or inhibitor of specific biological targets, making it a candidate for drug development.

Case Studies

- Cancer Research : 4-(2-Oxoethyl)-1-naphthonitrile has been investigated for its potential use in treating various cancers, including pancreatic cancer and non-small cell lung cancer. Its ability to influence specific molecular targets could lead to the development of novel therapeutic agents .

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes involved in disease progression, suggesting that 4-(2-Oxoethyl)-1-naphthonitrile might exhibit similar properties .

Industrial Applications

In addition to its research applications, 4-(2-Oxoethyl)-1-naphthonitrile is utilized in the industrial sector . Its derivatives are employed in the manufacture of various chemicals, including:

- Dyes and Pigments : The compound's naphthalene structure is advantageous for creating vibrant colors used in textiles and coatings.

- Pharmaceuticals : Due to its potential biological activities, it may serve as a precursor for developing pharmaceutical compounds.

Mechanism of Action

The mechanism by which 4-(2-Oxoethyl)-1-naphthonitrile exerts its effects involves interactions with specific molecular targets. The oxo and carbonitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physical and Chemical Properties

4-(Azepan-1-yl)-1-naphthonitrile (664362-62-3)

- Structural Difference : Replaces the 2-oxoethyl group with a hexahydro-1H-azepin-1-yl (azepane) ring.

- The InChIKey (RJNUKTPHVZWXIJ-UHFFFAOYSA-N) confirms its unique stereochemical identity .

- Applications : While 4-(2-oxoethyl)-1-naphthonitrile may favor electrophilic reactions (e.g., nucleophilic additions to the ketone), the azepane analog is more suited for interactions with hydrophobic targets.

2-{Ethyl[3-({4-[(5-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-1H-pyrazol-3-yl)amino]quinazolin-7-y]}oxy)propyl]amino}ethyl Dihydrogen Phosphate (AZD1152)

- Structural Similarity : Shares the 2-oxoethyl motif linked to an aromatic system (quinazoline).

- Functional Contrast: The fluorophenylamino group in AZD1152 introduces hydrogen-bonding capacity and electronic effects distinct from the naphthalene nitrile framework. This compound’s phosphoester group enables prodrug activation, a feature absent in 4-(2-oxoethyl)-1-naphthonitrile .

Crystallographic and Interaction Profiles

Compounds like 2-(Benzofuran-2-yl)-2-oxoethyl benzoates (e.g., 4a–4e) exhibit hydrogen-bonding and π···π stacking interactions critical for crystal packing . Substituents such as chloro or methoxy groups (as in 4b and 4d) modulate lattice energies and melting points, suggesting that the oxoethyl group in the target compound may similarly influence its solid-state properties.

Q & A

Basic: What are the optimal synthetic routes for 4-(2-Oxoethyl)-1-naphthonitrile, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

Synthesis of 4-(2-Oxoethyl)-1-naphthonitrile typically involves nucleophilic addition or alkylation reactions. For example, analogs with oxoethyl groups (e.g., substituted thieno[2,3-d]pyrimidines) are synthesized via alkylation of intermediates using reagents like 2-oxoethyl derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Yield optimization requires controlling stoichiometric ratios (e.g., 1.2–1.5 equivalents of alkylating agents), temperature (60–80°C), and reaction time (12–24 hours). Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is recommended for purification .

Advanced: How can computational modeling resolve contradictions in the reactivity of the oxoethyl group during nucleophilic attacks?

Methodological Answer:

Discrepancies in reactivity (e.g., unexpected regioselectivity) can be addressed using density functional theory (DFT) to map electron density around the oxoethyl moiety. Molecular docking studies, as applied to similar nitrile-containing compounds, reveal steric and electronic effects influencing nucleophilic attack sites . For example, the carbonyl group’s electrophilicity in 4-(2-Oxoethyl)-1-naphthonitrile can be modulated by intramolecular hydrogen bonding, which is quantifiable via Mulliken charge analysis .

Basic: What analytical techniques are critical for verifying the structural integrity of 4-(2-Oxoethyl)-1-naphthonitrile?

Methodological Answer:

- ESI-MS : Confirm molecular weight (e.g., expected [M+H]+ ion for C₁₃H₁₀N₂O: 209.08) and detect impurities .

- ¹H-NMR : Key signals include aromatic protons (δ 7.5–8.3 ppm for naphthyl), oxoethyl carbonyl (δ 9.8–10.2 ppm), and nitrile absence (no proton signal) .

- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) and identify byproducts .

Advanced: How can in vitro and in vivo toxicity data discrepancies for naphthyl derivatives be reconciled?

Methodological Answer:

Contradictions often arise from metabolic differences. For naphthalene analogs, in vitro hepatic microsomal assays (e.g., CYP450 metabolism) may underestimate in vivo toxicity due to extrahepatic detoxification pathways . To resolve this:

Use transgenic rodent models to isolate specific metabolic pathways (e.g., GST-mediated detoxification) .

Cross-validate with LC-MS/MS metabolite profiling of plasma and tissues (e.g., detecting reactive epoxide intermediates) .

Advanced: What strategies enhance the biological activity of naphthonitrile derivatives while minimizing off-target effects?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the naphthyl ring to improve binding affinity to target enzymes (e.g., antimicrobial targets) .

- Prodrug Design : Mask the oxoethyl group with hydrolyzable esters to reduce renal toxicity, as demonstrated in urea-based prodrugs .

- Selective Functionalization : Modify the nitrile group via click chemistry to attach targeting moieties (e.g., thiazole derivatives for enhanced cellular uptake) .

Basic: What are the key considerations for designing stability studies of 4-(2-Oxoethyl)-1-naphthonitrile under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Use buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for naphthyl absorption). Acidic conditions may hydrolyze the oxoethyl group, requiring stabilization with antioxidants (e.g., BHT) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >150°C for nitriles). Store samples at -20°C under inert gas to prevent oxidation .

Advanced: How can spectral data (e.g., NMR, IR) resolve ambiguities in the tautomeric forms of 4-(2-Oxoethyl)-1-naphthonitrile?

Methodological Answer:

- ¹³C-NMR : Carbonyl carbons (δ ~200 ppm) and nitrile carbons (δ ~115 ppm) differentiate keto-enol tautomers.

- IR Spectroscopy : Absence of a broad O-H stretch (~3200 cm⁻¹) confirms the keto form dominates in non-polar solvents .

- Dynamic NMR : Variable-temperature studies in DMSO-d₆ reveal slow exchange between tautomers at low temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.